molecular formula C13H17NO3 B7460380 (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone

(2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone

Cat. No. B7460380
M. Wt: 235.28 g/mol
InChI Key: SYPJAOQQQGSUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone, also known as methoxyketamine, is a synthetic compound that belongs to the arylcyclohexylamine class of dissociative anesthetics. It is a derivative of ketamine, which is commonly used as an anesthetic and pain reliever. Methoxyketamine has gained attention in recent years due to its potential therapeutic applications in treating depression and other mental health disorders. In

Mechanism of Action

Methoxyketamine works by modulating the activity of glutamate, a neurotransmitter that is involved in learning, memory, and mood regulation. Specifically, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which blocks the activity of glutamate at this receptor. This leads to increased synaptic plasticity and the formation of new neural connections, which is thought to underlie its antidepressant effects.
Biochemical and Physiological Effects
Methoxyketamine has been shown to have a rapid onset of action, with antidepressant effects seen within hours of administration. It has a relatively short half-life, with effects lasting up to a week after a single dose. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein involved in the growth and survival of neurons. It also has anti-inflammatory effects, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Methoxyketamine has several advantages for lab experiments, including its rapid onset of action and sustained effects. It also has fewer side effects compared to traditional antidepressants, which can improve the validity of animal models of depression. However, it is important to note that (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanoneine is a controlled substance and requires special handling and storage procedures.

Future Directions

There are several future directions for research on (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanoneine. One area of interest is in understanding the mechanisms underlying its rapid and sustained antidepressant effects. Another area of interest is in developing new formulations and delivery methods to improve its efficacy and reduce side effects. Additionally, there is a need for further clinical trials to evaluate its safety and efficacy in treating depression and other mental health disorders.

Synthesis Methods

Methoxyketamine can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine to form (2,5-dimethoxyphenyl)-pyrrolidine. This intermediate is then reacted with methyl iodide to produce (2,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanone, or (2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanoneine. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

Methoxyketamine has been investigated for its potential therapeutic applications in treating depression and other mental health disorders. Studies have shown that it has rapid and sustained antidepressant effects, with fewer side effects compared to traditional antidepressants. It has also been shown to have anxiolytic and anti-inflammatory properties. Methoxyketamine is currently being studied in clinical trials for treatment-resistant depression and post-traumatic stress disorder.

properties

IUPAC Name

(2,5-dimethoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-10-5-6-12(17-2)11(9-10)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPJAOQQQGSUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethoxyphenyl)-pyrrolidin-1-ylmethanone

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